8-Hydrazinylquinoline dihydrochloride
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Description
8-Hydrazinylquinoline dihydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
8-Hydrazinylquinoline dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, influencing their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain tissues, affecting its localization and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function .
Biological Activity
8-Hydrazinylquinoline dihydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula C₉H₉N₃·2HCl and features a hydrazine functional group attached to the quinoline ring. The unique structure contributes to its biological activity through various mechanisms, including metal chelation and interaction with biological targets.
Antimicrobial Activity
Research indicates that 8-hydrazinylquinoline derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that compounds derived from 8-hydroxyquinoline showed inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of 8-Hydrazinylquinoline Derivatives
Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
8-Hydrazinylquinoline | Staphylococcus aureus | 22 | 0.0625 |
8-Hydrazinylquinoline | Klebsiella pneumoniae | 25 | 0.125 |
Standard Drug | Staphylococcus aureus | 24 | 0.125 |
Standard Drug | Klebsiella pneumoniae | 27 | 0.125 |
These findings suggest that derivatives of 8-hydrazinylquinoline could be developed into effective antimicrobial agents, particularly against antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation assessed its cytotoxic effects on various cancer cell lines, revealing an IC50 value of 23.5 µg/mL against HCT-116 human colon carcinoma cells . The mechanism of action is believed to involve the inhibition of DNA topoisomerase, a critical enzyme in DNA replication.
Table 2: Anticancer Activity of 8-Hydrazinylquinoline Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
8-Hydrazinylquinoline | HCT-116 | 23.5 |
Quinoline-2-one derivative | Various | Varies |
The broad spectrum of anticancer activity among quinoline derivatives indicates their potential as lead compounds for further development in cancer therapeutics.
Antiviral Activity
Emerging research highlights the antiviral properties of 8-hydrazinylquinoline derivatives, particularly in the context of viral infections such as COVID-19. Studies have shown that modifications to the quinoline structure can enhance lipophilicity and antiviral activity against viruses like dengue . The electron-withdrawing properties of substituents significantly influence this activity.
Table 3: Antiviral Activity Insights
Compound | Virus | Observations |
---|---|---|
Novel derivatives | Dengue virus | Enhanced activity with increased lipophilicity |
General derivatives | Various | Potential for further exploration |
Case Studies
Recent case studies involving the synthesis and testing of various derivatives have underscored the importance of structural modifications in enhancing biological activity. For instance, a study synthesized several new quinoline derivatives and evaluated their activities against multiple pathogens and cancer cell lines, confirming the promising results associated with these compounds .
Properties
CAS No. |
91004-61-4 |
---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinolin-1-ium-8-ylhydrazine;chloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |
InChI Key |
IBUQWIREEMZFJG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |
Origin of Product |
United States |
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